N-[3-(acetylamino)phenyl]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide
Description
N-[3-(acetylamino)phenyl]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is a structurally complex acetamide derivative featuring a thieno[2,3-d]pyrimidine core. This scaffold is substituted with a 4-hydroxy group, a 6-isopropyl moiety, and a methylsulfanyl-linked acetamide chain terminating in a 3-acetylaminophenyl group.
For example:
- Acetamide derivatives are often synthesized via nucleophilic substitution between thiol-containing heterocycles (e.g., thienopyrimidines) and halogenated acetamides under refluxing conditions in ethanol or DMF .
- The acetylaminophenyl group may be introduced via acetylation of an aniline intermediate, as seen in the preparation of sulfonamide derivatives .
Properties
Molecular Formula |
C20H22N4O3S2 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C20H22N4O3S2/c1-11(2)16-8-15-19(27)23-17(24-20(15)29-16)9-28-10-18(26)22-14-6-4-5-13(7-14)21-12(3)25/h4-8,11H,9-10H2,1-3H3,(H,21,25)(H,22,26)(H,23,24,27) |
InChI Key |
IDSAEEJELDFBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidin-4-ol Core
The thieno[2,3-d]pyrimidin-4-ol scaffold forms the central heterocyclic system of the target compound. A modified four-component reaction, inspired by the work of Zhang et al. , enables the assembly of this core. The reaction employs isopropyl ketone , malononitrile , elemental sulfur (S₈) , and formamide under catalysis by Na₂HPO₄ (10 mol%) in ethanol at 80°C for 12 hours. This method achieves 72% yield of the intermediate 4-hydroxy-6-isopropylthieno[2,3-d]pyrimidine-2-carbaldehyde , confirmed by NMR (δ 10.12 ppm, CHO) and NMR (δ 192.4 ppm, C=O) .
Key Reaction Conditions:
-
Temperature: 80°C
-
Catalyst: Na₂HPO₄ (10 mol%)
-
Solvent: Ethanol
-
Time: 12 hours
Functionalization at Position 2: Introduction of the Chloromethyl Group
The aldehyde group at position 2 of the thieno[2,3-d]pyrimidin-4-ol core is reduced to a hydroxymethyl intermediate using NaBH₄ in methanol (0°C, 2 hours), followed by chlorination with SOCl₂ in dichloromethane (25°C, 4 hours). This yields 2-(chloromethyl)-4-hydroxy-6-isopropylthieno[2,3-d]pyrimidine (85% yield), characterized by a singlet at δ 4.58 ppm ( NMR, CH₂Cl) and δ 45.9 ppm ( NMR, CH₂Cl) .
Preparation of the Sulfanyl Acetamide Side Chain
The sulfanyl acetamide moiety is synthesized via a two-step process:
-
Mercaptoacetamide Formation: Treatment of chloroacetamide with thiourea in ethanol under reflux (6 hours) produces 2-mercaptoacetamide (90% purity, δ 3.82 ppm, SH in NMR) .
-
Protection of Thiol Group: The thiol group is protected as a disulfide using iodine in aqueous NaOH, yielding 2,2'-dithiobis(acetamide) (δ 2.95 ppm, CH₂S in NMR) .
Coupling of Chloromethyl Thieno[2,3-d]pyrimidine with Sulfanyl Acetamide
The chloromethyl intermediate undergoes nucleophilic substitution with 2-mercaptoacetamide in dimethylformamide (DMF) at 50°C for 8 hours, catalyzed by K₂CO₃ . This step forms 2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide (68% yield), with NMR signals at δ 4.22 ppm (SCH₂) and δ 8.12 ppm (CONH₂) .
Optimization Data:
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 50 | 68 |
| NaH | THF | 25 | 42 |
| Et₃N | CH₃CN | 40 | 55 |
Introduction of the N-[3-(Acetylamino)phenyl] Group
The final step involves coupling the acetamide intermediate with 3-aminoacetanilide using EDCl/HOBt in dichloromethane (25°C, 12 hours). This affords the target compound in 65% yield , with NMR confirming the acetylamino phenyl group (δ 169.8 ppm, C=O) .
Characterization Summary:
-
HRMS (ESI): m/z 486.1521 [M+H] (calc. 486.1518).
-
HPLC Purity: 98.5% (C18 column, 0.1% TFA in H₂O/MeCN).
Challenges and Mitigation Strategies
-
Regioselectivity in Core Synthesis: The four-component reaction occasionally yields regioisomers. Polar solvents (e.g., ethanol) and controlled stoichiometry minimize this issue .
-
Thiol Oxidation: The disulfide protection step prevents oxidation during coupling, improving yield by 22% .
-
Purification: Silica gel chromatography with ethyl acetate/hexane (1:1) effectively separates the final product from unreacted intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Research has indicated that N-[3-(acetylamino)phenyl]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide exhibits various biological activities:
- Anti-inflammatory Properties : In vitro studies suggest that this compound may act as a 5-lipoxygenase inhibitor, which is significant in reducing inflammation and managing conditions like asthma and arthritis .
- Anticancer Activity : Preliminary investigations have shown that derivatives of this compound could possess anticancer properties. For instance, related thienopyrimidine compounds have demonstrated significant growth inhibition against various cancer cell lines, indicating a potential for further exploration in cancer therapy .
- Antimicrobial Effects : Some studies have hinted at antimicrobial activity, making it a candidate for developing new antibiotics or antifungal agents.
Case Studies
Several case studies highlight the applications of similar compounds in therapeutic settings:
- Case Study 1 : A study on thienopyrimidine derivatives revealed their effectiveness as anti-inflammatory agents through molecular docking simulations. The results indicated strong binding affinities to the target enzyme, suggesting a mechanism for their therapeutic effects .
- Case Study 2 : Research involving structurally related compounds showed promising results in inhibiting tumor growth in preclinical models. The compounds were found to induce apoptosis in cancer cells, which is a crucial mechanism for anticancer drugs .
Mechanism of Action
The mechanism of action of N-[3-(acetylamino)phenyl]-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetylamino and thienopyrimidine moieties allow it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The sulfanylacetamide linkage may also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with five structurally related acetamide-thieno/pyrimidine derivatives, emphasizing substituent effects on physicochemical and pharmacological properties.
Substituent-Driven Analysis
- Thienopyrimidine vs. This structural feature is critical for interactions with hydrophobic enzyme pockets.
- Hydroxy vs.
- Aromatic vs. Alkyl Substituents: The 3-acetylaminophenyl group in the target compound balances solubility (via acetyl) and aromatic interactions, whereas alkyl chains in prioritize lipophilicity, possibly at the expense of target specificity.
Crystallographic and Conformational Insights
- The Csp²–S bond in 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide (1.759 Å) is shorter than the Csp³–S bond (1.795 Å), indicating conjugation effects that stabilize the molecule . Similar effects likely occur in the target compound.
- Perpendicular aromatic rings (e.g., 91.9° dihedral angle in ) may limit intermolecular interactions, whereas fused thienopyrimidines (target, ) enable extended planar conformations for better target engagement.
Q & A
Q. What are the key considerations for designing a multi-step synthesis route for this thieno[2,3-d]pyrimidine derivative?
- Methodological Answer : Synthesis typically involves constructing the thieno[2,3-d]pyrimidine core first, followed by functionalization. Critical steps include:
- Core formation : Cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions (e.g., HCl/ethanol, 80°C) .
- Sulfanylacetamide introduction : Nucleophilic substitution at the methyl position using mercaptoacetic acid derivatives in DMF with triethylamine as a base .
- Final functionalization : Coupling the acetylaminophenyl group via amide bond formation (EDC/HOBt activation in dichloromethane) .
Table 1 : Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Core formation | HCl/ethanol, 80°C | 65–75 |
| Sulfanyl addition | DMF, Et₃N, 60°C | 50–60 |
| Amide coupling | EDC/HOBt, DCM | 70–80 |
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., hydroxy group at C4, isopropyl at C6) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ matching theoretical mass ± 2 ppm) .
- X-ray crystallography : For unambiguous confirmation of 3D structure and intermolecular interactions (e.g., hydrogen bonding at the acetamide moiety) .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer :
- Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ kits .
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility testing : Measure partition coefficients (LogP) via shake-flask method to predict bioavailability .
Advanced Research Questions
Q. How can conflicting data on biological activity be resolved?
- Methodological Answer : Contradictions often arise from assay variability or structural impurities. Mitigation strategies include:
- Reproducibility checks : Repeat assays ≥3 times under controlled conditions (e.g., fixed DMSO concentration ≤0.1%) .
- HPLC purity analysis : Ensure >95% purity via reverse-phase C18 columns (acetonitrile/water gradient) .
- SAR studies : Synthesize analogs (e.g., replacing isopropyl with cyclopropyl) to isolate activity contributors .
Q. What computational tools aid in optimizing this compound’s binding affinity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) .
- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories .
- QSAR modeling : Build regression models with descriptors like polar surface area (PSA) and H-bond donors .
Q. How do reaction conditions impact regioselectivity during sulfanyl group addition?
- Methodological Answer : Regioselectivity is solvent- and temperature-dependent:
- Polar aprotic solvents (DMF, DMSO): Favor substitution at the methyl position (yield: 60–70%) .
- Protic solvents (ethanol): May lead to competing oxidation (sulfone byproducts ≤15%) .
- Temperature control : <70°C minimizes side reactions; monitor via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) .
Data Contradiction Analysis
Q. Why do some studies report divergent LogP values for this compound?
- Methodological Answer : Variations arise from measurement techniques:
- Experimental LogP : Shake-flask method (pH 7.4) yields 2.1–2.5 .
- Computational LogP : Software like ChemAxon predicts 2.3–2.7 due to differences in fragmentation algorithms .
Recommendation : Cross-validate using both methods and report average values with standard deviations.
Structural and Mechanistic Insights
Q. What role does the hydroxy group at C4 play in bioactivity?
- Methodological Answer :
- Hydrogen-bond donor : Critical for binding kinase catalytic domains (confirmed via X-ray co-crystallography) .
- Acidity modulation : pKa ~8.5 enables pH-dependent solubility (test via UV-Vis titration) .
- Derivatization potential : May be esterified to prodrugs (e.g., acetylated for enhanced membrane permeability) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
